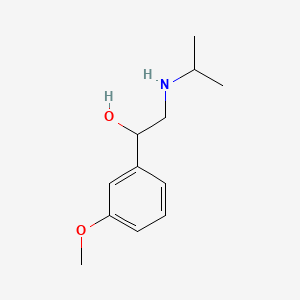

2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(2)13-8-12(14)10-5-4-6-11(7-10)15-3/h4-7,9,12-14H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRMOFFUDLPSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Intermediate Derivatization

The precursor 1-(3-Methoxyphenyl)ethanol is a versatile reactant in various chemical syntheses. chemicalbook.com It is typically synthesized via the reduction of the corresponding ketone, 3-methoxyacetophenone. This transformation can be accomplished using various reducing agents. A common laboratory-scale method involves the use of sodium borohydride (B1222165) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). For larger-scale industrial applications, catalytic hydrogenation is often preferred. This method employs hydrogen gas and a metal catalyst, such as Raney nickel, under controlled temperature and pressure, and can be performed in an aqueous medium. google.com

The isopropylamino group is the other key structural component. Isopropylamine (B41738) itself can be prepared by reacting isopropanol (B130326) with ammonia (B1221849) in the presence of a suitable catalyst. sciencemadness.org For the synthesis of N-substituted isopropylamines, various methods are available. For example, N-methyl isopropylamine can be synthesized from isopropylamine and formaldehyde (B43269) through a Mannich reaction, which proceeds via a 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine intermediate, followed by a decomposition reaction. google.com Another approach to N-alkylated isopropylamines is the reaction of an amine with an isopropyl halide, such as isopropyl chloride, often conducted under pressure and at elevated temperatures. google.com

Derivatization Strategies for Analog Development

The structure of 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol offers three primary sites for chemical modification: the secondary amine of the isopropylamino group, the methoxy (B1213986) group on the phenyl ring, and the hydroxyl group on the ethanol backbone. Each of these sites can be targeted to generate a diverse library of analogs.

Chemical Modification at the Isopropylamino Group

The secondary amine of the isopropylamino group is a key site for derivatization, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: A common method for modifying secondary amines is through reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. wikipedia.orgnih.gov This method is highly versatile as it allows for the introduction of various alkyl groups depending on the carbonyl compound used. masterorganicchemistry.com For instance, reacting 2-(amino)-1-(3-methoxyphenyl)ethanol (the primary amine precursor) with acetone (B3395972) and a reducing agent would yield the target isopropylamino compound. To create other N-alkyl analogs, different aldehydes or ketones can be used.

Common reducing agents for this transformation are borohydride-based reagents, which are valued for their selectivity. nih.gov Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly mild and selective for the reduction of iminium ions in the presence of the starting carbonyl compound. organic-chemistry.org Other reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) are also frequently employed. masterorganicchemistry.comorganic-chemistry.org

| Carbonyl Compound | Resulting N-Substituent | Potential Reducing Agent |

| Formaldehyde | Methyl | Sodium triacetoxyborohydride |

| Acetaldehyde | Ethyl | Sodium cyanoborohydride |

| Cyclopentanone | Cyclopentyl | Sodium borohydride |

| Benzaldehyde | Benzyl | Catalytic Hydrogenation |

N-Acylation: The secondary amine can also be readily acylated to form amides. This is typically achieved by reacting the amine with an acylating agent such as an acid chloride, acid anhydride (B1165640), or a carboxylic acid activated with a coupling agent. google.comnih.gov This reaction introduces an acyl group, which can significantly alter the electronic and steric properties of the molecule. A variety of acyl groups can be introduced, ranging from simple acetyl groups to more complex aromatic or heterocyclic moieties. The choice of acylating agent and reaction conditions allows for a high degree of control over the final product. For amino alcohols, selective N-acylation can be achieved under controlled conditions, preserving the hydroxyl group. google.comgoogleapis.com

| Acylating Agent | Resulting N-Acyl Group | Typical Reaction Condition |

| Acetyl Chloride | Acetyl | In the presence of a base (e.g., triethylamine) |

| Benzoic Anhydride | Benzoyl | Aprotic solvent |

| Propionic Acid | Propionyl | With a coupling agent (e.g., DCC, EDC) |

| 4-Chlorobenzoyl chloride | 4-Chlorobenzoyl | Schotten-Baumann conditions |

Chemical Modification at the Phenolic Hydroxyl/Methoxy Group

The methoxy group on the phenyl ring is another key site for modification. The primary transformation at this position is O-demethylation to reveal a phenolic hydroxyl group, which can then be further functionalized.

O-Demethylation: The conversion of the methoxy group to a hydroxyl group is a common strategy in medicinal chemistry to introduce a point for further derivatization or to explore the role of hydrogen bonding. chem-station.com This transformation can be accomplished using various reagents. Boron tribromide (BBr₃) is a highly effective but strong Lewis acid for cleaving aryl methyl ethers. chem-station.com Other Lewis acids like aluminum chloride (AlCl₃) can also be used. chem-station.com Alternatively, strong Brønsted acids such as 47% hydrobromic acid (HBr) at elevated temperatures can effect demethylation. chem-station.com The choice of reagent depends on the sensitivity of other functional groups in the molecule. Enzymatic methods, for instance using cytochrome P450 enzymes, can also achieve O-demethylation under biological conditions. researchgate.netnih.gov

| Reagent | General Conditions |

| Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane (B109758). |

| Aluminum chloride (AlCl₃) | Heating in a solvent like dichloromethane or acetonitrile. |

| Hydrobromic acid (HBr) | Refluxing in 47% aqueous HBr, sometimes with acetic acid as a co-solvent. |

| Alkyl thiols | Heating with a thiol (e.g., 1-dodecanethiol) in a high-boiling solvent like NMP. chem-station.com |

Further Derivatization of the Phenolic Hydroxyl Group: Once the phenolic hydroxyl group is unmasked, it can serve as a handle for introducing a wide array of new functionalities. A common subsequent reaction is etherification, where the phenol (B47542) is treated with an alkyl halide or another electrophile in the presence of a base to form a new ether linkage. This allows for the introduction of longer alkyl chains, functionalized chains, or aryl groups, significantly expanding the chemical space of the analogs. organic-chemistry.org

Chemical Modification at the Ethanol Backbone

The ethanol backbone, specifically the secondary benzylic alcohol, represents a third site for chemical modification. The hydroxyl group can be a target for oxidation, substitution, or esterification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, a β-amino ketone. This transformation fundamentally changes the geometry and electronic properties of this part of the molecule. A wide range of oxidizing agents can be employed, from chromium-based reagents to milder, more selective methods like Swern oxidation or Dess-Martin periodinane (DMP) oxidation. The choice of oxidant would need to be carefully considered to avoid undesired side reactions, such as oxidation of the amine.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, which can then be displaced by a variety of nucleophiles. This would allow for the introduction of groups like fluorine, cyano, or azide, leading to a diverse set of analogs with altered properties. For example, treatment with a fluorinating agent like DAST (diethylaminosulfur trifluoride) could replace the hydroxyl group with a fluorine atom.

Esterification: The alcohol can be esterified by reaction with a carboxylic acid (under acidic catalysis, e.g., Fischer esterification) or, more commonly, with an acid chloride or anhydride in the presence of a base. This would introduce an ester functionality, which can act as a potential prodrug moiety or simply modify the lipophilicity and steric profile of the parent compound.

Stereochemical Aspects and Chirality Studies

Enantiomeric Synthesis and Separation Techniques

The synthesis of single enantiomers of chiral compounds is a significant challenge in medicinal chemistry. For compounds like 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, which possess a stereocenter, achieving high enantiomeric purity is crucial. Various strategies have been developed for the enantiomeric synthesis and separation of such molecules.

One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. While specific synthesis routes for this compound are not extensively detailed in the provided results, general principles of asymmetric synthesis are applicable. For instance, the reduction of a corresponding ketone precursor could be achieved using a chiral reducing agent to favor the formation of one enantiomer over the other.

Separation of a racemic mixture, which contains equal amounts of both enantiomers, is another widely used technique. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. While effective, chiral HPLC can be a tedious process involving large volumes of organic solvents, which may not be ideal for large-scale production. google.com

Stereochemical Assignment and Characterization

Once enantiomers are synthesized or separated, their absolute configuration must be determined. Techniques such as X-ray crystallography can provide definitive stereochemical assignments. Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool, although it can sometimes lead to erroneous assignments if not interpreted carefully. researchgate.net In some cases, comparing the optical rotation of the synthesized compound to known standards can help in assigning the stereochemistry.

The characterization of enantiomers involves confirming their purity and identity. In addition to HPLC and NMR, other analytical techniques such as mass spectrometry and infrared spectroscopy are employed to ensure the structural integrity of the synthesized compounds.

Influence of Stereoisomerism on Molecular Interactions

The three-dimensional structure of a molecule profoundly influences its interaction with biological targets, such as receptors and enzymes. researchgate.net Since biological systems are themselves chiral, they often exhibit stereoselectivity, meaning they interact differently with each enantiomer of a chiral drug. biomedgrid.combiomedgrid.com

One enantiomer, often termed the "eutomer," may exhibit the desired therapeutic activity, while the other, the "distomer," could be inactive, less active, or even responsible for adverse effects. researchgate.netbiomedgrid.com For example, in the case of the drug ethambutol, the (S,S)-enantiomer is effective against tuberculosis, whereas the (R,R)-enantiomer can cause blindness. biomedgrid.com Similarly, the sedative effects of thalidomide (B1683933) are attributed to the (R)-enantiomer, while the (S)-enantiomer is teratogenic. biomedgrid.com

Biocatalytic Approaches to Chiral Alcohol Production

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral molecules, including chiral alcohols. nih.gov Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. magtech.com.cnmdpi.com This approach offers several advantages over traditional chemical methods, including mild reaction conditions, high efficiency, and reduced environmental impact. nih.govmagtech.com.cn

The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, is a common strategy. nih.govmagtech.com.cn For instance, various microorganisms have been screened for their ability to asymmetrically reduce ketones to produce optically active aryl alcohols. magtech.com.cn The enantioselectivity of these reactions can often be very high, yielding products with excellent enantiomeric excess.

Recent advancements in genetic engineering have further expanded the utility of biocatalysis. Enzymes can be engineered to improve their activity, stability, and substrate scope, making them more suitable for industrial applications. wiley.com The regeneration of cofactors, such as NAD(P)H, is a crucial aspect of these processes, and various strategies have been developed to achieve this efficiently. nih.gov

Molecular and Cellular Pharmacological Research

In Vitro Receptor Binding and Ligand-Target Interactions

In vitro studies are fundamental to understanding how a compound interacts with its molecular targets. For a sympathomimetic agent, the primary targets are typically adrenoceptors, which are a class of G-protein coupled receptors (GPCRs).

Investigation of G-Protein Coupled Receptor (GPCR) Interactions

Table 1: Hypothetical GPCR Binding Affinity Data for 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Assay (EC₅₀, nM) |

| β₁-adrenergic | Data not available | Data not available |

| β₂-adrenergic | Data not available | Data not available |

| α₁-adrenergic | Data not available | Data not available |

| α₂-adrenergic | Data not available | Data not available |

| Note: This table is for illustrative purposes only. No public data is available to populate it. |

Exploration of Other Potential Molecular Targets

Beyond its presumed activity at adrenergic receptors, there is no significant research available to suggest that this compound has been systematically screened against a broader panel of molecular targets. Investigating its interactions with other receptors, ion channels, or transporters would be necessary to identify any off-target effects and to build a complete pharmacological profile.

Enzyme Modulation and Inhibition Studies

The interaction of a compound with various enzymes is a critical aspect of its pharmacological and metabolic profile.

Impact on Metabolic Enzymes

Information regarding the metabolic fate of this compound is scarce. Studies investigating its interaction with key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily, have not been published. Understanding whether this compound acts as a substrate, inhibitor, or inducer of specific CYP isozymes is crucial for predicting potential drug-drug interactions.

Studies of Other Relevant Enzyme Systems

There is a lack of published research on the effects of this compound on other physiologically relevant enzyme systems. For instance, its impact on enzymes involved in neurotransmitter metabolism (e.g., monoamine oxidase, catechol-O-methyltransferase) or signaling cascades (e.g., kinases, phosphatases) remains uninvestigated.

Intracellular Signaling Pathway Perturbations

The activation of a GPCR by an agonist like a sympathomimetic agent typically leads to the activation of specific intracellular signaling pathways. For β-adrenergic receptors, this often involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. However, for this compound, there are no specific studies that have measured its effect on second messenger systems or downstream signaling components. Research in this area would be required to confirm its mechanism of action and to understand the full scope of its cellular effects.

Mechanisms of Cellular Activity

The cellular activity of this compound, also known as Metaproterenol (B1677457) or Orciprenaline, is primarily initiated at the cell membrane, leading to a cascade of intracellular events that modulate ion channel function. The following sections detail the current understanding of these mechanisms, focusing on direct membrane interactions and subsequent ion channel modulation, while excluding physiological outcomes.

Membrane Interaction Studies

The interaction of this compound with the cell membrane is a critical first step in its cellular activity. As a beta-2 adrenergic agonist, its primary interaction is with the beta-2 adrenergic receptor, a G protein-coupled receptor (GPCR) embedded within the plasma membrane. nih.govwikipedia.orgwikipedia.org

Receptor Binding and Conformation:

This compound binds to a specific pocket within the transmembrane domains of the beta-2 adrenergic receptor. pnas.org This binding event induces a conformational change in the receptor protein. pnas.org Molecular dynamics simulations of similar beta-2 adrenergic agonists have shown that this interaction can lead to subtle piston-like movements of the transmembrane helices. pnas.org These structural rearrangements are fundamental to the receptor's activation and its ability to interact with intracellular signaling molecules. pnas.org

Role of the Lipid Bilayer:

The cell membrane is not merely a passive scaffold for receptors but plays an active role in the binding process of lipophilic compounds. nih.gov While direct studies on the membrane partitioning characteristics of this compound are not extensively available, research on other beta-2 adrenergic agonists suggests that the lipophilicity of a compound can influence its local concentration within the membrane, potentially affecting its access to the receptor binding site. nih.gov The lipid environment can therefore facilitate the molecular recognition process between the drug and its receptor target. nih.gov

Scaffold Proteins and Receptor Confinement:

Beta-adrenergic receptors are not uniformly distributed throughout the plasma membrane but are often localized in specific microdomains and integrated into larger protein complexes. molbiolcell.org Studies on cardiomyocyte-like cells have demonstrated that beta-2 adrenergic receptors are highly confined within the membrane, indicating they are tethered to scaffold proteins. molbiolcell.org These interactions, mediated by proteins containing PDZ domains and A-kinase anchoring proteins (AKAPs), help to organize the signaling machinery and may influence the efficiency of receptor activation by agonists like this compound. molbiolcell.org

| Interacting Component | Role in Membrane Interaction |

| Beta-2 Adrenergic Receptor | Primary binding site for this compound, initiating cellular signaling. |

| G Protein | Transduces the signal from the activated receptor to intracellular effector enzymes. |

| Lipid Bilayer | May influence the local concentration and accessibility of the compound to the receptor. |

| Scaffold Proteins (e.g., AKAPs) | Confine the receptor to specific membrane domains, organizing signaling complexes. |

Ion Channel Modulation (excluding physiological effects)

The binding of this compound to its receptor initiates a signaling cascade that ultimately results in the modulation of specific ion channels. This modulation is a key aspect of its cellular activity.

Secondary Messengers and Kinase Activation:

The primary mechanism of ion channel modulation by this compound is indirect, mediated by intracellular second messengers. wikipedia.orgnih.gov Activation of the beta-2 adrenergic receptor leads to the activation of the Gs protein, which in turn stimulates the enzyme adenylyl cyclase. cvpharmacology.com Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov This increase in intracellular cAMP levels activates cAMP-dependent protein kinase A (PKA). cvpharmacology.com

Phosphorylation of Ion Channels:

PKA, once activated, can phosphorylate various intracellular proteins, including ion channels or proteins that regulate them. physiology.orgatsjournals.org This phosphorylation event can alter the channel's conformation and, consequently, its gating properties (the probability of the channel being in an open or closed state).

Specific Ion Channels Modulated:

Research on beta-adrenergic agonists has identified several types of ion channels that are modulated following receptor activation:

Large Conductance Calcium-Activated Potassium Channels (BK Channels): Beta-2 adrenergic agonists have been shown to increase the open probability of BK channels. wikipedia.org This effect leads to an increased efflux of potassium ions across the cell membrane.

L-type Calcium Channels: Beta-adrenergic stimulation can lead to the phosphorylation of L-type calcium channels, which increases calcium entry into the cell. cvpharmacology.com

Epithelial Sodium Channels (ENaC): In alveolar epithelial cells, beta-adrenergic agonists can enhance the expression of the alpha-subunit of ENaC. physiology.org

Delayed Rectifier Potassium Channels (IK): In cardiac myocytes, beta-adrenergic stimulation enhances the current through delayed rectifier potassium channels. nih.gov

The modulation of these channels is a direct consequence of the signaling cascade initiated by the interaction of this compound with its membrane receptor.

| Ion Channel | Modulatory Effect | Mediating Molecule(s) |

| Large Conductance Calcium-Activated Potassium (BK) Channels | Increased open probability | cAMP, Protein Kinase A |

| L-type Calcium Channels | Increased calcium entry | cAMP, Protein Kinase A |

| Epithelial Sodium Channel (ENaC) | Enhanced gene expression | cAMP |

| Delayed Rectifier Potassium (IK) Channels | Enhanced current | cAMP, Protein Kinase A |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the Isopropylamino Moiety

The N-substituent on the ethanolamine (B43304) side chain is a critical determinant of activity and receptor selectivity. For beta-adrenergic receptor ligands, a secondary amine is generally essential for agonist activity. nih.gov The size and nature of the alkyl group attached to the nitrogen atom influence the potency and selectivity profile.

Generally, increasing the bulk of the N-alkyl substituent from a proton (primary amine) to a methyl group (secondary amine) and then to an isopropyl or tert-butyl group tends to increase beta-adrenergic activity. nih.govnih.gov The isopropyl group, as present in the title compound, is often associated with significant beta-receptor affinity. Further increasing the size of the substituent, for instance by introducing aralkyl groups, can lead to varied effects, sometimes resulting in selectivity for specific receptor subtypes or a shift towards antagonist activity.

Table 1: Effect of N-Substituent Modification on Phenylethanolamine Activity

| N-Substituent (R) | General Effect on Beta-Adrenergic Activity | Reference |

|---|---|---|

| -H (Primary Amine) | Low activity | nih.gov |

| -CH₃ (Methyl) | Moderate activity | nih.gov |

| -CH(CH₃)₂ (Isopropyl) | High agonist activity, particularly at β-receptors | nih.gov |

| -C(CH₃)₃ (tert-Butyl) | High agonist activity, often with increased β₂-selectivity | nih.gov |

This table provides a generalized summary of observed trends in the phenylethanolamine class.

Systematic Modification of the 3-Methoxyphenyl Group

The substitution pattern on the aromatic ring is fundamental to the compound's interaction with adrenergic receptors. The nature, position, and electronic properties of the substituents dictate the binding affinity and intrinsic activity. For many adrenergic agonists, hydroxyl groups at the 3 and 4 positions of the phenyl ring are optimal for high potency, as they mimic the endogenous catecholamines. nih.gov

In 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol, the 3-methoxy group serves as a surrogate for the 3-hydroxyl group. The replacement of a hydroxyl with a methoxy (B1213986) group can alter the molecule's hydrogen bonding capacity and lipophilicity, which in turn affects receptor binding and pharmacokinetic properties.

Positional Isomerism : Moving the methoxy group to the 4-position or 2-position would likely alter the binding affinity. Generally, for phenylethanolamines, substitution at the meta (3) and para (4) positions is more favorable for beta-adrenergic activity than ortho (2) substitution. nih.gov

Substituent Nature : Replacing the 3-methoxy group with other functionalities leads to predictable changes in activity. For instance, replacing it with a hydrogen atom would significantly decrease potency. Conversely, replacing it with a hydroxyl group could increase potency, provided the molecule is not rapidly metabolized. Other electron-withdrawing or donating groups can modulate activity, with their effects being highly dependent on the specific receptor subtype. nih.gov The introduction of groups like -CH₂OH or -NHSO₂CH₃ can act as "phenol equivalents," preserving some activity. nih.gov

Table 2: Effect of Aromatic Ring Substitution on Phenylethanolamine Activity

| Ring Substituent(s) | General Effect on Beta-Adrenergic Activity | Reference |

|---|---|---|

| 3-OH, 4-OH | High potency (catechol structure) | nih.gov |

| 3-OCH₃ | Generally maintains activity, acts as a bioisostere for 3-OH | N/A |

| 4-OH | Retains some activity | nih.gov |

| 3,5-di-OH | Can confer β₂-receptor selectivity | nih.gov |

This table provides a generalized summary of observed trends in the phenylethanolamine class.

Systematic Modification of the Ethanol (B145695) Linker

The ethanolamine side chain is a crucial scaffold for orienting the aromatic ring and the amino group correctly within the receptor's binding pocket. The hydroxyl group on the benzylic carbon is particularly important.

Benzylic Hydroxyl Group : This hydroxyl group is critical for high-affinity binding to adrenergic receptors, likely through hydrogen bond formation with a serine residue in the receptor's transmembrane domain. mdpi.com Its removal typically leads to a dramatic loss of potency. The stereochemistry at this carbon is also vital; for most phenylethanolamines, the (R)-enantiomer is significantly more active than the (S)-enantiomer. wikipedia.org

Alpha-Carbon Substitution : Introducing substituents on the carbon atom alpha to the phenyl ring (the carbon bearing the hydroxyl group) generally decreases or abolishes beta-adrenergic activity. nih.gov

Side Chain Extension : Altering the length of the two-carbon linker between the phenyl ring and the nitrogen atom is typically detrimental to activity, suggesting that this specific spacing is optimal for interacting with the receptor binding sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical expressions that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org For phenylethanolamines and other adrenergic agonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been extensively used to understand the structural requirements for receptor binding. nih.govnih.gov

These models typically involve:

Alignment : A series of structurally related molecules are superimposed based on a common scaffold.

Field Calculation : Steric and electrostatic fields around the aligned molecules are calculated.

Correlation : Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical relationship between the variations in these fields and the observed biological activity (e.g., binding affinity or potency).

CoMFA and CoMSIA studies on beta-adrenergic agonists have generated contour maps that visualize the regions where certain properties are favorable or unfavorable for activity. nih.govnih.gov For example, these models often highlight the importance of a bulky, sterically favored group on the nitrogen atom and specific electrostatic requirements (e.g., negative potential) around the aromatic substituents, corresponding to the hydrogen-bonding capacity of hydroxyl or similar groups. nih.gov

Pharmacophore Elucidation

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For beta-2 adrenergic agonists, a widely accepted pharmacophore has been developed based on the structures of known active compounds. nih.gov

The key features of this pharmacophore typically include:

One Aromatic Ring (Ring Aromatic) : Corresponds to the phenyl group, which engages in hydrophobic or π-π interactions within the receptor.

One Hydrogen Bond Acceptor : This feature is often associated with the benzylic hydroxyl group.

One Hydrogen Bond Donor : This can be fulfilled by the benzylic hydroxyl group or the secondary amine.

One Positive Ionizable Feature : Represents the protonated secondary amine at physiological pH, which forms a critical ionic interaction with an aspartate residue in the receptor. nih.gov

The precise spatial distances and angles between these features are critical for proper binding and receptor activation. Computational pharmacophore models serve as valuable tools for virtual screening of chemical databases to identify novel compounds with potential adrenergic activity. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of a molecule. nih.govresearchgate.net These calculations provide a basis for analyzing its reactivity, stability, and spectroscopic characteristics.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the electrophilic and nucleophilic sites within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential.

Principles and Insights: The MEP surface of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol would illustrate the distribution of charge. Regions of negative potential (typically colored red) are associated with high electron density, such as around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the nitrogen atom of the amino group. These sites are susceptible to electrophilic attack and are key for hydrogen bond accepting. Conversely, regions of positive potential (colored blue), primarily around the hydroxyl and amino hydrogen atoms, indicate electron-deficient areas prone to nucleophilic attack and are important for hydrogen bond donation. This analysis is invaluable for predicting how the molecule will interact with biological receptors or other reactants. nih.gov

Illustrative MEP Data for this compound

This table presents hypothetical values to illustrate typical MEP findings.

| Atomic Site | Predicted MEP Value (kJ/mol) | Implication |

| Oxygen (Hydroxyl Group) | -145 | Strong Nucleophilic/H-Bond Acceptor |

| Oxygen (Methoxy Group) | -120 | Nucleophilic/H-Bond Acceptor |

| Nitrogen (Amino Group) | -95 | Nucleophilic/H-Bond Acceptor |

| Hydrogen (Hydroxyl Group) | +160 | Strong Electrophilic/H-Bond Donor |

| Hydrogen (Amino Group) | +130 | Electrophilic/H-Bond Donor |

HOMO-LUMO Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org

Principles and Insights: A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates higher polarizability and a greater ease of participating in chemical reactions. For this compound, calculating this energy gap would help quantify its stability and reactivity. The spatial distribution of the HOMO and LUMO orbitals would also be informative; the HOMO is typically located on electron-donating parts of the molecule, while the LUMO resides on electron-accepting parts, indicating the primary sites for charge transfer interactions. researchgate.net

Hypothetical Frontier Orbital Data for this compound

This table contains example values to demonstrate the output of HOMO-LUMO calculations.

| Parameter | Hypothetical Energy Value (eV) | Significance |

| HOMO Energy | -5.8 | Energy of the highest energy electron-donating orbital |

| LUMO Energy | -1.1 | Energy of the lowest energy electron-accepting orbital |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer interactions, electron delocalization, and hyperconjugative effects by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. researchgate.net

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov It is a cornerstone of structure-based drug design.

Principles and Insights: Given its structure, this compound is an analog of beta-adrenergic agonists. Therefore, molecular docking simulations would likely target beta-adrenergic receptors (e.g., β1-AR, β2-AR). These simulations would place the molecule into the receptor's binding site and score the resulting poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. The results would predict the most stable binding mode and estimate the binding energy (often expressed as a docking score), which correlates with the ligand's potential biological activity. Key interactions would likely involve the hydroxyl and amino groups forming hydrogen bonds with specific amino acid residues (e.g., Aspartic Acid, Serine) in the receptor pocket. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of the conformational changes and binding mechanisms of a ligand-protein complex. nih.gov

Principles and Insights: Following molecular docking, an MD simulation would be performed on the this compound-receptor complex. nih.gov This simulation, conducted in a solvated environment, would reveal the stability of the predicted binding pose over a period of nanoseconds or longer. mdpi.com It would allow researchers to observe how the ligand and protein adapt to each other, the role of water molecules in the binding interface, and the persistence of key interactions (like hydrogen bonds) over time. This provides a more realistic and detailed understanding of the binding mechanism than the static picture offered by docking alone. mdpi.com

Predictive Modeling for Chemical Reactivity and Interactions

Predictive modeling uses quantum chemical descriptors and other molecular properties to forecast a molecule's reactivity and potential interactions.

Principles and Insights: By utilizing data from quantum chemical calculations (such as HOMO-LUMO energies and MEP), various reactivity descriptors can be calculated. These include chemical potential, hardness, softness, and the electrophilicity index. These indices provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to predicting its behavior in chemical reactions. For this compound, these models could be used to predict its metabolic fate, potential for covalent interactions, and general reactivity profile in different chemical environments. nih.gov

Conformational Analysis and Energy Minimization

Computational chemistry and molecular modeling provide powerful tools to investigate the three-dimensional structure and flexibility of molecules like this compound, also known as Metaproterenol (B1677457). Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization, a related process, involves computationally finding the most stable conformation, i.e., the one with the lowest potential energy.

Understanding the conformational landscape of a molecule is crucial as its biological activity is often dictated by its ability to adopt a specific three-dimensional shape to interact with its biological target. For a flexible molecule like this compound, which possesses several rotatable single bonds, a multitude of conformations are possible.

While detailed public studies focusing solely on the comprehensive conformational analysis of isolated this compound are not extensively available, computational studies have been performed on this molecule, often in the context of its interaction with other molecules. For instance, a patent for methods of inducing mitochondrial biogenesis mentions that analysis of metaproterenol involved the study of multiple conformations. google.com It was noted that due to its resorcinol (B1680541) ring, metaproterenol has twice as many available conformations for sampling specific interactions compared to isoproterenol, which has a catechol ring. google.com This highlights the inherent flexibility of the molecule and the importance of its conformational states in biological interactions.

A concrete example of computational modeling applied to this compound is found in the design of molecularly imprinted polymers (MIPs) for its selective extraction. In a 2014 study by Naghdi and colleagues, quantum mechanical calculations were employed to determine the optimal conditions for creating a MIP for metaproterenol. rsc.org This research utilized Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set to model the interactions between metaproterenol and a functional monomer, acrylic acid (AA). rsc.org

The study involved optimizing the geometry of the complex formed between metaproterenol (MTP) and varying numbers of acrylic acid molecules. The stability of these complexes was evaluated by calculating the interaction energy in different solvents using a Polarizable Continuum Model (PCM). rsc.org Energy minimization in this context seeks the most stable arrangement of the interacting molecules. The interaction energies represent the stability of the MTP-AA complex, with more negative values indicating a more favorable interaction and a more stable complex.

The findings from this study are summarized in the table below, showcasing the calculated interaction energies for metaproterenol-acrylic acid complexes of different stoichiometries in various solvents.

| Solvent | Interaction Energy (kcal/mol) for 1:1 MTP-AA | Interaction Energy (kcal/mol) for 1:2 MTP-AA | Interaction Energy (kcal/mol) for 1:3 MTP-AA | Interaction Energy (kcal/mol) for 1:4 MTP-AA |

|---|---|---|---|---|

| Acetonitrile | -10.36 | -19.13 | -28.14 | -37.58 |

| Chloroform | -12.75 | -23.84 | -35.15 | -46.99 |

| Dimethyl Sulfoxide (DMSO) | -10.21 | -18.86 | -27.79 | -37.12 |

| Methanol (B129727) (MeOH) | -10.27 | -18.99 | -28.01 | -37.42 |

| Toluene (B28343) | -11.85 | -22.13 | -32.69 | -43.72 |

Data sourced from Naghdi et al., 2014. rsc.org

These computational results demonstrate how energy minimization is used to predict the most stable interactions and optimal stoichiometry for the MIP preparation. rsc.org The study concluded that a 1:4 ratio of metaproterenol to acrylic acid was the most stable, and that solvents like toluene and DMSO were favorable for the imprinting process. rsc.org This work, while focused on a specific application, underscores the utility of computational chemistry in understanding and predicting the behavior of this compound at a molecular level. The methods employed, such as DFT, are standard and powerful tools for conformational analysis and energy minimization of drug molecules.

Biochemical Metabolism Research Excluding Toxicological or Safety Profiles

Identification of Metabolic Pathways and Transformations

Based on the structure of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, several metabolic pathways are highly probable. These include N-dealkylation, hydroxylation, and glucuronidation.

N-dealkylation: The isopropyl group attached to the nitrogen atom is a likely site for oxidative N-dealkylation. This reaction, catalyzed by cytochrome P450 enzymes, would remove the isopropyl group, leading to the formation of a primary amine metabolite.

Hydroxylation: The aromatic ring (3-methoxyphenyl group) is susceptible to aromatic hydroxylation. This process involves the addition of a hydroxyl (-OH) group to the phenyl ring, a common metabolic transformation for many compounds containing aromatic moieties. The exact position of hydroxylation can vary.

Glucuronidation: The hydroxyl group on the ethanol (B145695) side chain, as well as any newly formed hydroxyl groups from aromatic hydroxylation, are potential sites for glucuronidation. This is a Phase II conjugation reaction where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid molecule, significantly increasing the compound's polarity and facilitating its excretion in urine or bile.

Table 1: Predicted Metabolic Pathways for this compound

| Metabolic Pathway | Description | Resulting Functional Group |

| N-dealkylation | Removal of the isopropyl group from the nitrogen atom. | Primary amine |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Phenolic hydroxyl |

| Glucuronidation | Conjugation with glucuronic acid at hydroxyl sites. | Glucuronide conjugate |

In Vitro Metabolic Stability Studies

To experimentally determine the metabolic stability of a compound, in vitro systems such as liver microsomes are commonly employed. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s.

In a typical in vitro metabolic stability assay, the parent compound, this compound, would be incubated with liver microsomes (e.g., human, rat, or mouse) in the presence of necessary cofactors like NADPH. The disappearance of the parent compound over time is monitored, usually by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The data from these studies are used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint), which provide an estimate of how quickly the compound is metabolized. While specific data for this compound is not publicly available, such studies would be crucial in its preclinical development.

Characterization of Metabolites

The structural elucidation of metabolites is essential for understanding the complete metabolic profile of a compound. Following incubation with liver microsomes or analysis of in vivo samples (e.g., urine, plasma), metabolites are typically identified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

For this compound, the expected metabolites would be isolated and their structures confirmed. For instance, mass spectrometry would reveal metabolites with mass shifts corresponding to the loss of an isopropyl group (N-dealkylation) or the addition of an oxygen atom (hydroxylation). Further fragmentation analysis (MS/MS) would help pinpoint the location of these modifications.

Table 2: Predicted Metabolites of this compound

| Metabolite | Predicted Transformation | Method of Characterization |

| 1-(3-methoxyphenyl)-2-aminoethanol | N-dealkylation | Mass Spectrometry (MS), NMR |

| Hydroxy-2-(isopropylamino)-1-(3-methoxyphenyl)ethanol | Aromatic Hydroxylation | Mass Spectrometry (MS), NMR |

| Glucuronide Conjugates | Glucuronidation | Mass Spectrometry (MS) |

Enzyme Systems Involved in Biotransformation

The primary enzyme system responsible for the Phase I metabolism of a vast number of drugs and xenobiotics is the cytochrome P450 (CYP) superfamily of enzymes. Different CYP isoforms exhibit substrate specificity. To identify the specific CYP enzymes involved in the metabolism of this compound, experiments using a panel of recombinant human CYP enzymes would be conducted.

By incubating the compound with individual CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), the isoforms responsible for its metabolism can be identified. This is often complemented by chemical inhibition studies in liver microsomes, where known inhibitors of specific CYP enzymes are used to see if they block the metabolism of the compound. This information is critical for predicting potential drug-drug interactions. For a compound with its structure, it is plausible that isoforms such as CYP2D6 and CYP3A4 could play a significant role. The subsequent Phase II glucuronidation would be carried out by UGT enzymes.

Analytical Chemistry Methodologies

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol from impurities, related substances, or its enantiomers. The choice of technique depends on the specific analytical goal, such as purity assessment or chiral separation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound in various samples. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This method allows for the separation of the main compound from potential synthesis precursors, by-products, and degradation products.

A validated RP-HPLC method with UV detection is typically developed for routine analysis. ptfarm.pl The method's parameters, including the column, mobile phase composition, flow rate, and detection wavelength, are optimized to achieve adequate separation and sensitivity. mdpi.com For quantification, a calibration curve is constructed using standards of known concentration. The stability of the analyte under the analytical conditions is also evaluated to ensure accurate results. ptfarm.pl

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amino Alcohols

| Parameter | Condition |

|---|---|

| Column | Octadecylsilane (C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2-7) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm |

| Internal Standard | Phenacetin or similar compound |

This table is illustrative and based on methods for structurally related compounds. ptfarm.pl

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. asrjetsjournal.org Due to the presence of polar hydroxyl and amine groups, this compound has limited volatility. Therefore, derivatization is typically required to convert it into a more volatile and thermally stable form suitable for GC analysis. nist.gov A common derivatization technique is silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) group. nist.gov

The resulting TMS derivative can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. phcogj.com The GC method involves optimizing parameters such as the column type (e.g., a non-polar capillary column), temperature program, and carrier gas flow rate to achieve efficient separation. vt.edu

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), or the optical purity, is crucial, particularly in pharmaceutical contexts where enantiomers can have different biological activities. mdpi.com Chiral HPLC is the most common method for separating and quantifying enantiomers. uma.esheraldopenaccess.us

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for resolving the enantiomers of a broad range of chiral compounds, including amino alcohols. science.govnih.gov The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomers. rsc.org The determination of enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram. uma.es

Table 2: Common Chiral Stationary Phases for Enantiomeric Resolution

| CSP Type | Selector | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (B130326) |

| Protein-based | e.g., α1-acid glycoprotein (AGP) | Aqueous buffers with organic modifiers |

| Cyclodextrin-based | β- or γ-cyclodextrin derivatives | Reversed-phase or Polar organic |

This table provides examples of CSPs used for chiral separations. sigmaaldrich.comscience.gov

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and elucidating its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the methoxyphenyl ring, the methoxy (B1213986) group protons, the protons of the ethanol (B145695) backbone, and the protons of the isopropyl group. The chemical shifts, integration values, and coupling patterns (splitting) of these signals allow for the assignment of each proton to its position in the molecule. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom. Signals would be observed for the carbons of the aromatic ring, the methoxy carbon, the two carbons of the ethanol backbone, and the carbons of the isopropyl group. rsc.orgnp-mrd.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isopropyl CH₃ | ~1.1 | Doublet |

| Isopropyl CH | ~2.8-3.0 | Septet |

| CH₂-N | ~2.6-2.9 | Multiplet |

| Methoxy OCH₃ | ~3.8 | Singlet |

| CH-OH | ~4.7-4.9 | Doublet of doublets |

| Aromatic H | ~6.8-7.3 | Multiplet |

This table contains predicted values based on data from structurally similar compounds. rsc.orgchemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl CH₃ | ~22-24 |

| Isopropyl CH | ~48-50 |

| CH₂-N | ~55-57 |

| Methoxy OCH₃ | ~55.2 |

| CH-OH | ~70-72 |

| Aromatic C | ~112-145 |

| Aromatic C-O | ~159-160 |

This table contains predicted values based on data from structurally similar compounds. rsc.orgchemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. When coupled with a chromatographic separation technique (hyphenation), it becomes a highly sensitive and selective analytical tool.

In the mass spectrum of this compound, the molecular ion peak [M]+ would confirm the molecular weight (209.28 g/mol ). cymitquimica.com The fragmentation pattern would likely show characteristic losses. A common fragmentation pathway for such molecules is the alpha-cleavage adjacent to the nitrogen atom or the hydroxyl group, leading to stable fragment ions. For example, cleavage between the benzylic carbon and the adjacent CH₂ group would be expected.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is used for the analysis of the volatile derivatives of the compound, providing both retention time and mass spectral data for confident identification. nih.gov

LC-MS links liquid chromatography with mass spectrometry. This technique is particularly useful as it does not require the analyte to be volatile, thus eliminating the need for derivatization. It allows for the direct analysis of this compound in complex matrices, providing high sensitivity and selectivity for both identification and quantification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental for the structural elucidation and quantification of this compound. Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to analyze the conjugated systems.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum is characterized by absorption bands corresponding to its hydroxyl, secondary amine, ether, and substituted aromatic ring functionalities.

The key functional groups present in the molecule are the hydroxyl (-OH) group, the secondary amine (-NH-) group, the methoxy (-OCH₃) ether group, and the aromatic ring. The O-H and N-H stretching vibrations typically appear as broad and sharp bands, respectively, in the higher wavenumber region of the spectrum. The C-O stretching vibrations from the alcohol and the ether functionalities, as well as the aromatic C=C stretching and C-H bending vibrations, provide further structural confirmation. While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on established group frequencies and data from similar structures like 2-(3-Methoxyphenyl)ethanol. nist.gov

Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (Alcohol) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Secondary Amine | N-H Stretch | 3500 - 3300 | Moderate, Sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Moderate |

| Alkyl Groups | C-H Stretch | 3000 - 2850 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Moderate |

| Aromatic Ether | C-O Stretch | 1275 - 1200 | Strong |

This table is generated based on standard IR absorption frequencies for organic functional groups. libretexts.orgvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly sensitive to compounds containing chromophores, which are typically unsaturated systems or atoms with non-bonding electrons.

In this compound, the primary chromophore is the 3-methoxyphenyl group. The benzene (B151609) ring exhibits characteristic absorption bands in the UV region due to π → π* electronic transitions. The presence of substituents on the benzene ring—the methoxy group and the isopropylamino-ethanol side chain—influences the position and intensity of these absorption maxima (λmax). Conjugation of double and triple bonds generally shifts the absorption maximum to longer wavelengths. msu.edu While a complete spectrum for the target compound is not readily published, analysis of the structurally related compound 1-(3-methoxyphenyl)ethanol has been performed using a wavelength of 214 nm, indicating absorption in the UV region. rsc.org The absorption spectrum of adrenaline, another phenylethanolamine, also serves as a reference for the UV-active nature of this class of compounds. researchgate.net

Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax |

|---|

Derivatization Strategies for Analytical Purposes

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical technique. For compounds like this compound, which belong to the phenylethanolamine class, derivatization is crucial for analysis by gas chromatography (GC). The primary goals are to increase the volatility and thermal stability of the analyte by masking polar functional groups. phenomenex.comgcms.cz

The active sites for derivatization on the this compound molecule are the polar hydroxyl (-OH) and secondary amine (-NH) groups. These groups can participate in hydrogen bonding, which decreases volatility and can lead to poor chromatographic peak shape. phenomenex.com Common derivatization strategies for this class of compounds include silylation and acylation. koreascience.kr

Silylation

Silylation is one of the most common derivatization techniques for GC analysis. It involves replacing the active hydrogen atoms of the hydroxyl and amine groups with a non-polar trimethylsilyl (TMS) group. gcms.cz This transformation reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility. phenomenex.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The reaction is often facilitated by the addition of a catalyst, such as trimethylchlorosilane (TMCS), and performed in a polar aprotic solvent like pyridine. nih.gov The resulting TMS derivatives are more volatile and thermally stable, making them ideal for GC and GC-Mass Spectrometry (GC-MS) analysis. phenomenex.comgcms.cz

Acylation

Acylation involves the reaction of the hydroxyl and amine groups with an acylating agent, typically a perfluorinated anhydride (B1165640) such as trifluoroacetic anhydride (TFAA). This process forms stable ester and amide derivatives. Similar to silylation, acylation masks the polar functional groups, leading to increased volatility and improved chromatographic performance. The resulting fluoroacyl derivatives are also highly electronegative, which can enhance their detectability using an electron capture detector (ECD) in GC.

Alternative Strategies

Other derivatization methods, such as alkylation, have also been explored for related ethanolamines. For instance, benzylation using benzyl bromide can produce stable benzyl ether derivatives, offering an alternative to the more common silylation and acylation techniques. osti.gov

Summary of Derivatization Strategies

| Strategy | Reagent(s) | Target Functional Groups | Resulting Derivative | Analytical Purpose |

|---|---|---|---|---|

| Silylation | BSTFA or MSTFA (+ TMCS catalyst) | -OH, -NH | Trimethylsilyl (TMS) ether and amine | Increase volatility for GC/GC-MS nih.gov |

| Acylation | Trifluoroacetic Anhydride (TFAA) | -OH, -NH | Trifluoroacetyl ester and amide | Increase volatility for GC, enhance ECD detection |

Advanced Research Applications and Future Directions

Role as a Chemical Building Block in Complex Molecule Synthesis

The structure of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, characterized by a chiral ethanolamine (B43304) side chain attached to a methoxy-substituted phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly within the realm of medicinal chemistry. This scaffold is a common feature in many biologically active compounds, most notably beta-blockers, which are widely used to manage cardiovascular diseases. nih.govtubitak.gov.trwikipedia.org

The synthesis of novel beta-blocker analogues represents a significant potential application. By modifying the isopropylamino group, the phenyl ring, or the hydroxyl group, a diverse library of new compounds could be generated for screening against various adrenergic receptor subtypes. nih.gov The inherent chirality of the ethanolamine moiety is of particular importance, as the stereochemistry of beta-blockers is crucial for their pharmacological activity. wikipedia.org The (S)-enantiomer is typically the more active form. wikipedia.org Therefore, enantiomerically pure this compound serves as a key chiral building block for the stereoselective synthesis of new therapeutic candidates.

Furthermore, the secondary amine and hydroxyl groups offer reactive sites for a variety of organic transformations. These functional groups can be utilized in coupling reactions, such as amide bond formation or etherification, to link the molecule to other pharmacophores or to create larger, more complex molecular architectures. This versatility allows for its incorporation into multicomponent reactions, which are efficient strategies for generating molecular diversity in drug discovery programs.

Application in Materials Science Research

While direct applications of this compound in materials science are not established, its functional groups suggest potential for incorporation into novel polymeric materials. The hydroxyl and secondary amine groups can act as monomers or chain-terminating agents in polymerization reactions. For instance, they could be incorporated into polyesters, polyurethanes, or polyamides, potentially imparting specific properties to the resulting materials.

One area of theoretical application is in the development of functional polymers with responsive characteristics. For example, polymers containing N-isopropylacrylamide are known to exhibit temperature-sensitive behavior in aqueous solutions. globalauthorid.com It is conceivable that incorporating a molecule with a similar N-isopropyl group, such as this compound, could influence the thermal or pH-responsive properties of a polymer. Such "smart" materials have potential applications in drug delivery, tissue engineering, and sensor technology. researchgate.net

Additionally, the aromatic ring could be functionalized to introduce other properties, such as fluorescence or conductivity, further expanding the potential for creating novel materials. Research in this area would involve exploring the polymerization of derivatives of this compound and characterizing the physicochemical properties of the resulting polymers.

Development of Research Probes and Tool Compounds

The structural framework of this compound makes it an attractive candidate for the development of chemical probes to study biological systems. By attaching reporter groups such as fluorophores or radioisotopes, derivatives of this compound could be used to visualize and quantify adrenergic receptors in cells and tissues.

Fluorescent Probes: A fluorophore could be chemically linked to the molecule without significantly disrupting its binding to adrenergic receptors. Such fluorescent probes would enable researchers to use techniques like fluorescence microscopy and flow cytometry to study receptor localization, trafficking, and density in various physiological and pathological states. The development of such probes would involve synthesizing a series of fluorescently labeled analogues and evaluating their binding affinity and selectivity for different beta-adrenergic receptor subtypes.

Radiolabeled Probes for PET Imaging: The compound could also be labeled with a positron-emitting isotope, such as fluorine-18, to create a radiotracer for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a powerful non-invasive imaging technique that allows for the quantitative visualization of molecular targets in vivo. A radiolabeled version of this compound could be used to study the distribution and density of beta-adrenergic receptors in the heart, lungs, and other organs, which could have significant implications for diagnosing and monitoring cardiovascular and respiratory diseases.

Theoretical Frameworks for Predicting Novel Analogues

Computational chemistry and molecular modeling provide powerful tools for the rational design and prediction of the biological activity of novel analogues of this compound. Quantitative Structure-Activity Relationship (QSAR) studies are a key theoretical framework in this regard.

3D-QSAR and Pharmacophore Mapping: By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key structural features that determine the binding affinity and selectivity of ligands for beta-adrenergic receptors. nih.govnih.govsigmaaldrich.com These models generate 3D contour maps that indicate where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity. This information can then be used to design new analogues with improved properties. A pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for binding, can also be developed to guide the design of new molecules. nih.gov

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound and its analogues within the binding pocket of different beta-adrenergic receptor subtypes. These simulations provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for ligand binding. By understanding these interactions, researchers can rationally design modifications to the molecule to enhance its affinity and selectivity. mdpi.com

Emerging Methodologies in Synthetic and Computational Chemistry Applicable to the Compound Class

Advances in synthetic and computational chemistry offer new opportunities for the efficient synthesis and design of this compound and its analogues.

Flow Chemistry: Continuous flow chemistry is an emerging technology that offers several advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. nih.govthieme-connect.ded-nb.infomdpi.comnih.gov The synthesis of this compound, which involves the reaction of an epoxide with an amine, is well-suited for a flow chemistry approach. news-medical.net This methodology would allow for precise control over reaction parameters, leading to higher yields and purities. It would also enable the rapid synthesis of a library of analogues for biological screening.

Biocatalysis: The synthesis of enantiomerically pure chiral alcohols and amines is a significant challenge in pharmaceutical chemistry. Biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. magtech.com.cnmdpi.comunimi.itnih.govresearchgate.net Enzymes such as ketoreductases can be used for the asymmetric reduction of a ketone precursor to produce the desired enantiomer of this compound with high enantiomeric excess. This approach avoids the need for chiral separation or the use of expensive chiral catalysts.

Deep Learning in QSAR: The application of deep learning algorithms to QSAR modeling is a rapidly developing field. mdpi.com Deep learning models have the potential to outperform traditional QSAR methods in predicting the biological activity of chemical compounds. By training a deep neural network on a large dataset of known beta-adrenergic receptor ligands, it may be possible to develop highly accurate predictive models for the activity of novel analogues of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.